molecular formula C19H14O B14719463 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one CAS No. 6333-08-0

1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14719463
CAS No.: 6333-08-0
M. Wt: 258.3 g/mol
InChI Key: RSYVUCWGXLBPOV-BUHFOSPRSA-N
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Description

1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one is a naphthalene-chalcone derivative of significant interest in medicinal chemistry research, particularly in the field of oncology. This compound serves as a key intermediate for synthesizing various biologically active molecules and has been directly evaluated for its antiproliferative potential. Studies have shown that naphthalene-chalcone derivatives exhibit strong activity as potential tubulin polymerization inhibitors, a recognized mechanism for anticancer agents . In vitro biological evaluations on the MCF-7 breast cancer cell line have demonstrated that structurally related chalcones possess considerable antiproliferative properties, underscoring the research value of this chemical scaffold in developing new anticancer therapies . The compound allows researchers to explore structure-activity relationships, with evidence suggesting that electron-donating substituents on the phenyl ring can enhance its inhibitory activity against cancer cell growth . As a chalcone, it is a versatile synthon for synthesizing heterocyclic compounds such as pyrazolines and pyrrolyl derivatives, which often display a broad spectrum of enhanced biological activities, including antibacterial, anti-inflammatory, and antifungal effects . Supplied as a high-purity solid, this product is intended For Research Use Only and is strictly not for diagnostic or therapeutic procedures. Researchers are advised to consult the material safety data sheet (MSDS) prior to use.

Properties

CAS No.

6333-08-0

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

(E)-1-naphthalen-1-yl-3-phenylprop-2-en-1-one

InChI

InChI=1S/C19H14O/c20-19(14-13-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-14H/b14-13+

InChI Key

RSYVUCWGXLBPOV-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Base-Catalyzed Protocol

A representative procedure involves dissolving 1-acetylnaphthalene (2 g, 0.011 mol) in methanol (25 mL) and adding benzaldehyde (0.011 mol) under vigorous stirring. A 10% methanolic NaOH solution (5 mL) is introduced dropwise, and the mixture is refluxed for 6–8 hours. The reaction progress is monitored by TLC, and upon completion, the mixture is poured into ice-cold water, neutralized with dilute HCl, and extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, concentrated, and purified via column chromatography (petroleum ether/ethyl acetate, 50:1) to yield the product as a yellow solid (55–68% yield).

Key Optimization Parameters

  • Catalyst Loading : Higher NaOH concentrations (>15%) accelerate reaction rates but may promote side reactions such as Cannizzaro oxidation.
  • Solvent Polarity : Methanol outperforms ethanol or DMSO in achieving homogeneous reaction conditions.
  • Temperature : Reflux conditions (65–70°C) are optimal; temperatures exceeding 80°C lead to decomposition.

Transition Metal-Catalyzed Cross-Coupling Approaches

Recent advances have leveraged transition metal catalysts to enhance regioselectivity and reduce reaction times. A nickel-catalyzed protocol reported by the Royal Society of Chemistry demonstrates particular efficacy.

Nickel-Mediated Synthesis

In a nitrogen-atmosphere Schlenk tube, NiBr₂ (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and t-BuOK (0.4 mmol) are combined with 1-acetylnaphthalene (2 mmol) and benzaldehyde (3 mmol) in toluene (2 mL). The mixture is heated at 140°C for 36 hours, cooled, and quenched with water. Extraction with ethyl acetate, followed by column chromatography (petroleum ether/ethyl acetate, 50:1), affords the product in 72–80% yield.

Advantages Over Traditional Methods

  • Reduced Side Products : Nickel catalysis suppresses aldol side reactions, improving purity.
  • Functional Group Tolerance : Electron-withdrawing substituents on benzaldehyde are well-tolerated.

Enaminone-Based Pathways

Enaminones serve as versatile intermediates for constructing the chalcone scaffold. A two-step procedure involves:

  • Synthesis of (E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one via reaction of 1-acetylnaphthalene with dimethylformamide dimethyl acetal.
  • Aminolysis with methylamine hydrochloride in ethanol under reflux (26–68 hours).

Critical Reaction Metrics

Parameter Value Source
Reaction Time 26–68 hours
Yield 53–68%
Purification Solvent PE/EA (3:1 to 5:1)

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 8.54 (s, 1H, naphthyl-H), 8.13–7.51 (m, 12H, aromatic), 7.99 (d, J = 15.6 Hz, 1H, α-vinylic), 5.63 (dd, J = 7.4 Hz, 1H, β-vinylic).
  • ¹³C NMR : δ 190.5 (C=O), 144.9–122.1 (aromatic carbons), 138.3 (Cα), 132.8 (Cβ).
  • IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=C aromatic).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the E-configuration of the α,β-unsaturated ketone moiety. The dihedral angle between the naphthyl and phenyl rings is 46.3°, indicating significant conjugation across the chalcone framework.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Time (h) Catalyst Key Advantage
Claisen-Schmidt 55–68 6–8 NaOH Cost-effective
Nickel Catalysis 72–80 36 NiBr₂/Phen High regioselectivity
Enaminone Aminolysis 53–68 26–68 PTSA Functional group tolerance

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst or sodium borohydride can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, introducing functional groups such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated alcohols or alkanes.

    Substitution: Nitro, halogen, or alkyl-substituted derivatives.

Scientific Research Applications

Reactivity and Synthesis

The reactivity of 1-(naphthalen-1-yl)-3-phenylprop-2-en-1-one is mainly because of the α,β-unsaturated carbonyl system in its structure, which allows it to undergo several types of reactions. These reactions highlight the compound's potential for further functionalization and synthesis of more complex molecules.

1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one can be synthesized through several methods.

Biological Activities

1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one exhibits a range of biological activities. The ability of chalcones to bind with DNA highlights their potential as chemotherapeutic agents.

Interaction Studies

Interaction studies involving 1-(naphthalen-1-yl)-3-phenylprop-2-en-1-one have focused on its binding affinity with biological macromolecules.

Structural Analogues

Several compounds share structural similarities with 1-(naphthalen-1-yl)-3-phenylprop-2-en-1-one.

Table of Structurally Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-(Naphthalen-2-yl)-3-phenypropanoneSimilar naphthalene structureDifferent position on naphthalene affects reactivity
4-HydroxychalconeContains hydroxyl groupEnhanced antioxidant activity
3-(4-Methoxyphenyl)-1-(naphthalen-2-yloxy)Ether linkage with methoxy substitutionIncreased solubility and altered biological activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-phenypropaneDioxole ring additionUnique electronic properties due to dioxole structure

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one varies depending on its application:

Comparison with Similar Compounds

Key Observations :

  • Naphthalene vs. Phenyl : The naphthalen-1-yl group in the target compound increases molecular rigidity and aromatic surface area, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility compared to phenyl analogs .
  • Substituent Effects: Electron-donating groups (e.g., -OH, -OCH3) improve solubility and hydrogen-bonding capacity, whereas electron-withdrawing groups (e.g., -Cl, -NO2) enhance electrophilicity, influencing reactivity and biological activity .

Spectroscopic and Computational Analysis

  • Spectroscopy : IR and NMR data for naphthalene-containing chalcones (e.g., 1-(naphthalen-3-yl)-3-phenylprop-2-en-1-one) show distinct aromatic C-H stretching (3050–3100 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹), with ¹H NMR signals for naphthalene protons appearing downfield (δ 7.5–8.5 ppm) . Comparable shifts are expected for the 1-naphthalenyl isomer.
  • DFT Studies : For 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT analyses reveal an s-cis conformation with extended electron conjugation between the carbonyl and aromatic rings, a feature likely conserved in the target compound . Exact exchange terms in DFT functionals (e.g., B3LYP) improve accuracy in predicting thermochemical properties .

Biological Activity

1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities due to its unique structural features, particularly the α,β-unsaturated carbonyl system. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one is C₁₉H₁₄O, with a molecular weight of approximately 262.32 g/mol. The compound's structure includes a naphthalene moiety linked to a phenyl group through a prop-2-en-1-one framework, which is characteristic of chalcones. This structural configuration contributes to its reactivity and biological activity.

Biological Activities

1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one has been studied for various biological activities, including:

Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving reactive oxygen species (ROS) generation .

Antioxidant Properties : The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of degenerative diseases and aging .

Antimicrobial Activity : Research indicates that chalcone derivatives, including 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, possess antimicrobial properties against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

Synthesis Methods

The synthesis of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one can be achieved through various methods:

  • Condensation Reactions : The most common method involves the Claisen-Schmidt condensation between naphthaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
  • Functionalization Reactions : The compound can also be synthesized via functionalization of existing chalcone derivatives to enhance its biological activity or alter its pharmacological profile .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines; IC₅₀ values range from 0.17–2.69 µM .
AntioxidantProtects against oxidative stress; enhances cell survival in toxic environments .
AntimicrobialEffective against various bacterial strains; potential for new drug development .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of several chalcone derivatives, including 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, significant pro-apoptotic effects were observed in chronic lymphocytic leukemia (CLL) cell lines. The most potent compounds demonstrated IC₅₀ values indicative of strong anticancer potential while exhibiting low toxicity towards healthy cells .

Q & A

Basic Synthesis and Optimization

Q: What is the standard synthetic route for 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized for yield improvement? A: The compound is typically synthesized via the Claisen-Schmidt condensation between 1-acetonaphthone and aromatic aldehydes (e.g., benzaldehyde) in ethanol under basic catalysis (KOH or NaOH) . Yield optimization involves adjusting reaction parameters:

  • Temperature: Reflux (~78°C for ethanol) minimizes side reactions.
  • Catalyst concentration: Excess KOH (10% w/v) improves enolate formation .
  • Solvent polarity: Ethanol balances solubility and reaction kinetics.
    Advanced studies recommend microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Advanced Structural Characterization

Q: How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one? A: Single-crystal X-ray studies (e.g., at 100 K) reveal planar configurations of the naphthalene and phenyl rings, with a trans-configuration at the α,β-unsaturated ketone moiety . Key parameters:

ParameterValueSignificance
C–C bond length (α,β-unsaturated)1.45 ÅConfirms conjugation
Torsion angle (naphthalene-phenyl)172°Validates planarity
Discrepancies in bond angles (e.g., C=O vs. C–C) are resolved using SHELXL refinement (R factor < 0.06) . For disordered structures, WinGX/ORTEP visualization aids in interpreting anisotropic displacement ellipsoids .

Biological Activity Profiling

Q: What methodological considerations are critical for evaluating the antimicrobial activity of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one derivatives? A: Standard protocols include:

  • Minimum Inhibitory Concentration (MIC): Tested via microtiter plates in Mueller-Hinton Broth (MHB) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Positive controls: Use gentamicin or ciprofloxacin to validate assay sensitivity.
    Advanced studies correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with enhanced activity. For example, chloro-substituted derivatives show MIC values ≤ 8 µg/mL due to increased membrane permeability .

Toxicology and Risk Assessment

Q: How can researchers design toxicological studies for 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, given limited compound-specific data? A: Leverage structural analogs (e.g., naphthalene derivatives) and adhere to inclusion criteria for literature screening:

Health OutcomeSpeciesRoute of Exposure
Hepatic/Renal EffectsRatsOral (10–100 mg/kg/day)
Respiratory ToxicityMiceInhalation (0.1–1 ppm)
Conflicting data on naphthalene carcinogenicity (e.g., CYP450-mediated bioactivation) necessitate in vitro assays (Ames test, micronucleus assay) to assess genotoxicity .

Analytical Method Validation

Q: What chromatographic techniques are recommended for purity analysis of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one, and how are methods validated? A: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Key validation parameters:

ParameterRequirement
LinearityR² ≥ 0.995
LOD/LOQ≤ 0.1 µg/mL
Recovery95–105%
For complex mixtures, LC-MS/MS using a C18 column (acetonitrile/water gradient) resolves co-eluting by-products . Advanced workflows incorporate NMR (¹H/¹³C) to confirm structural integrity .

Data Contradictions and Resolution

Q: How should researchers address discrepancies in reported crystallographic data for 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one? A: Common issues include:

  • Thermal motion artifacts: Re-refine data using SHELXL with TWIN/BASF commands to model twinning .
  • Disordered solvent molecules: Exclude solvent regions via SQUEEZE in PLATON .
    Cross-validate with spectroscopic data (e.g., IR carbonyl stretch at 1680 cm⁻¹ confirms α,β-unsaturation) .

Computational Modeling Applications

Q: Which computational tools predict the reactivity of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one in electrophilic substitution reactions? A: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Electrostatic potential maps: Identify electrophilic sites (e.g., C-2 of naphthalene).
  • Frontier molecular orbitals: HOMO-LUMO gaps (~4.2 eV) predict charge-transfer interactions .
    MD simulations (AMBER force field) model binding to biological targets (e.g., bacterial topoisomerases) .

Stability and Storage Guidelines

Q: What are the optimal storage conditions to prevent degradation of 1-(Naphthalen-1-yl)-3-phenylprop-2-en-1-one? A: The compound is light-sensitive and hygroscopic. Recommendations:

  • Temperature: –20°C in amber vials.
  • Atmosphere: Argon gas to inhibit oxidation.
  • Solvent for storage: Anhydrous DMSO (sealed under vacuum) .
    Periodic HPLC analysis monitors degradation (e.g., ketone reduction to alcohol under humid conditions) .

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